molecular formula C9H14N2O2 B4432235 N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide

N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide

货号 B4432235
分子量: 182.22 g/mol
InChI 键: LMHBUWLXLODMJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide, commonly known as SBI-553, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. SBI-553 is a selective inhibitor of the protein kinase CK1ε, which has been implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

作用机制

SBI-553 selectively inhibits CK1ε, which is a serine/threonine protein kinase that regulates various cellular processes, including cell cycle progression, DNA repair, and circadian rhythm. CK1ε has been shown to play a role in various diseases, including cancer and neurodegenerative diseases. By inhibiting CK1ε, SBI-553 can modulate these disease processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
SBI-553 has been shown to have various biochemical and physiological effects. In cancer cells, SBI-553 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of Alzheimer's disease, SBI-553 improves cognitive function and reduces amyloid-beta deposition. In animal models of Parkinson's disease, SBI-553 protects dopaminergic neurons and improves motor function. These effects suggest that SBI-553 has potential therapeutic applications in various diseases.

实验室实验的优点和局限性

One of the advantages of SBI-553 is its high selectivity for CK1ε, which reduces the potential for off-target effects. Additionally, SBI-553 has been optimized for yield and purity, making it a viable option for further research. However, one of the limitations of SBI-553 is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for SBI-553.

未来方向

There are several future directions for research on SBI-553. One area of research is the development of more potent and selective CK1ε inhibitors. Additionally, more research is needed to determine the optimal dosage and administration route for SBI-553 in various disease models. Another area of research is the development of SBI-553 as a potential adjuvant therapy for cancer treatment. Finally, more research is needed to determine the potential therapeutic applications of SBI-553 in other diseases, such as diabetes and cardiovascular disease.
Conclusion:
SBI-553 is a small molecule drug that selectively inhibits CK1ε, which has been implicated in various diseases, including cancer and neurodegenerative diseases. SBI-553 has been extensively studied for its potential therapeutic applications, including cancer treatment and neurodegenerative disease therapy. While there are some limitations to the use of SBI-553, such as low solubility, it has potential as a therapeutic option for various diseases. Future research on SBI-553 will focus on developing more potent and selective CK1ε inhibitors, determining optimal dosages and administration routes, and exploring its potential therapeutic applications in other diseases.

科学研究应用

SBI-553 has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where CK1ε has been shown to play a role in tumor growth and progression. SBI-553 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, SBI-553 has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Another area of research is neurodegenerative diseases, where CK1ε has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. SBI-553 has been found to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons in animal models of Parkinson's disease. These findings suggest that SBI-553 could be a potential therapeutic option for these diseases.

属性

IUPAC Name

N-butan-2-yl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)10-9(12)8-5-7(3)13-11-8/h5-6H,4H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHBUWLXLODMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 6
N-(sec-butyl)-5-methyl-3-isoxazolecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。